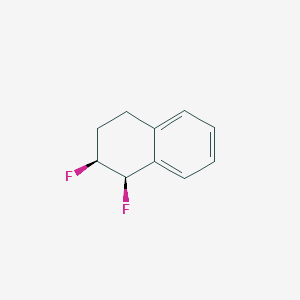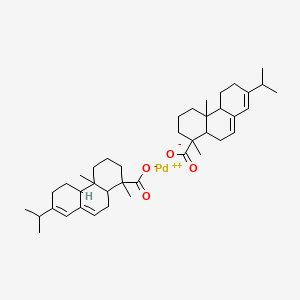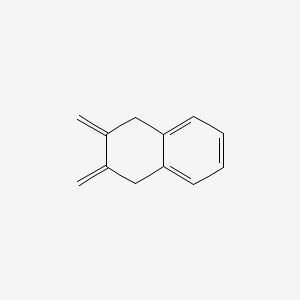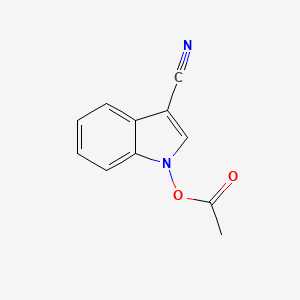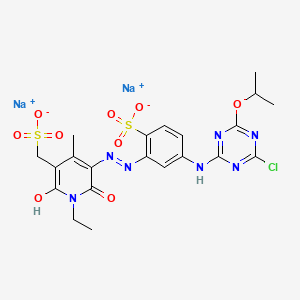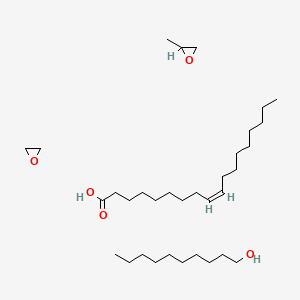
5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C₁₄H₁₅BrO and a molecular weight of 279.172 g/mol . This compound is characterized by a cyclohexenone ring substituted with a bromophenyl group and two methyl groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one typically involves the reaction of aromatic aldehydes with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under different conditions. One common method uses zinc chloride as a catalyst in an environmentally benign water medium . The product is isolated from the reaction medium by simple filtration, making this a green protocol for the synthesis of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes and environmentally friendly solvents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one has several scientific research applications:
Medicine: Its derivatives are explored for potential pharmacological activities.
Industry: It serves as a precursor for the synthesis of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one involves its interaction with molecular targets through various pathways. The compound’s structure allows it to form strong intramolecular hydrogen bonds, which contribute to its stability and reactivity . Additionally, it can participate in weak intermolecular interactions such as C−H···O, π···π, and C−H···Br contacts, influencing its behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethylcyclohex-2-en-1-one: A similar compound without the bromophenyl group.
3,5,5-Trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one: Another structurally related compound with different substituents.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one: A compound with a hydroxy group and similar structural framework.
Uniqueness
5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
72036-54-5 |
|---|---|
Molekularformel |
C14H15BrO |
Molekulargewicht |
279.17 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15BrO/c1-14(2)8-11(7-13(16)9-14)10-3-5-12(15)6-4-10/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
JISPPFBRAMZBSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(=O)C1)C2=CC=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



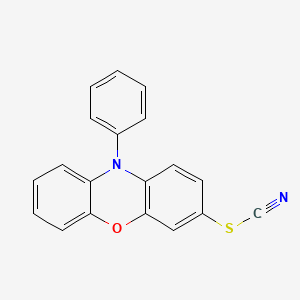
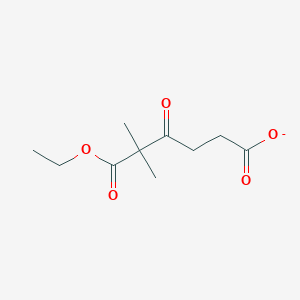

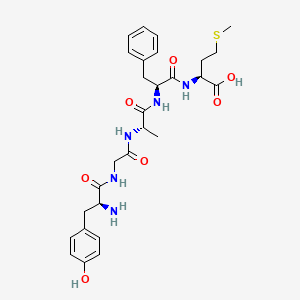
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)
